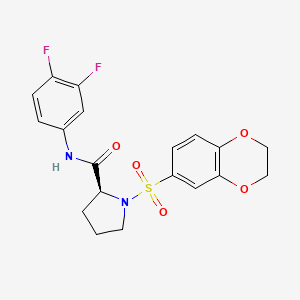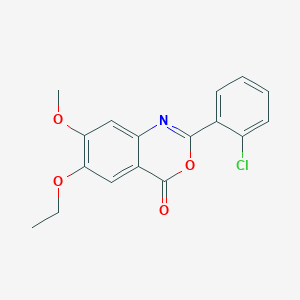![molecular formula C23H21ClN2O4 B7471476 N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)
N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide, commonly known as CUDC-101, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
The mechanism of action of CUDC-101 involves the inhibition of several key signaling pathways that are involved in cancer progression. CUDC-101 has been shown to inhibit the activity of several key kinases, including EGFR, HER2, and HDAC, which are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these pathways, CUDC-101 can induce cell death and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, CUDC-101 has also been shown to have other biochemical and physiological effects. For example, CUDC-101 has been shown to inhibit the activity of HDAC, which is involved in the regulation of gene expression. This inhibition can lead to changes in gene expression that can affect cell growth and differentiation. CUDC-101 has also been shown to inhibit the activity of several key enzymes that are involved in the metabolism of drugs, which can affect the efficacy and toxicity of other drugs.
実験室実験の利点と制限
One of the main advantages of CUDC-101 is its broad-spectrum activity against multiple types of cancer. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of CUDC-101 is its potential toxicity, which can limit its use in clinical settings. Additionally, CUDC-101 has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the development of CUDC-101. One potential direction is the development of combination therapies that incorporate CUDC-101 with other drugs or therapies. This could enhance the anti-cancer effects of CUDC-101 and reduce the potential for toxicity. Another direction is the development of new formulations of CUDC-101 that have a longer half-life and improved pharmacokinetic properties. This could improve the effectiveness of CUDC-101 in clinical settings and expand its potential applications. Finally, further research is needed to better understand the mechanism of action of CUDC-101 and its potential for use in the treatment of other diseases.
合成法
The synthesis of CUDC-101 involves a multi-step process that begins with the reaction of 4-chloro-2-methoxy-5-methyl aniline with ethyl 2-bromoacetate to produce an intermediate compound. This intermediate is then reacted with 4-aminophenol to form the desired product, CUDC-101. The synthesis of CUDC-101 has been optimized to produce high yields and purity, making it suitable for use in preclinical and clinical studies.
科学的研究の応用
CUDC-101 has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, CUDC-101 has been shown to inhibit the growth and proliferation of cancer cells, induce cell death, and sensitize cancer cells to chemotherapy and radiation therapy. CUDC-101 has also been shown to inhibit the activity of several key signaling pathways that are involved in cancer progression, including the PI3K/AKT/mTOR and EGFR/HER2 pathways.
特性
IUPAC Name |
N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-15-12-20(21(29-2)13-19(15)24)26-22(27)14-30-18-10-8-17(9-11-18)25-23(28)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUATUSXHXCPYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)


![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)
![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)


![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)